![molecular formula C14H9ClOS B2538798 10-Chlorodibenzo[b,e]thiepin-11(6H)-one CAS No. 2276636-11-2](/img/structure/B2538798.png)
10-Chlorodibenzo[b,e]thiepin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chlorodibenzo[b,e]thiepin-11(6H)-one: is a chemical compound that belongs to the class of dibenzothiepins. These compounds are characterized by a tricyclic structure containing a sulfur atom. The presence of a chlorine atom at the 10th position and a ketone group at the 11th position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may exhibit potent anticholinergic action .
Mode of Action
The exact mode of action of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is not clearly defined. It is suggested that the compound may interact with its targets to induce changes in the body. For instance, it has been observed to exhibit potent anticholinergic action in oxotremorine induced tremor, isolated ileum, and the 3H-quinuclidinyl benzilate binding test .
Result of Action
It is suggested that the compound may exhibit potent anticholinergic action, which could potentially influence various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. For example, starting with 3,4-dichlorobenzoic acid, the compound can be synthesized through a series of reactions including sulfidation, cyclization, and oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 10-Chlorodibenzo[b,e]thiepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is used to study the interactions of tricyclic compounds with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its structure is similar to that of certain tricyclic antidepressants, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of various specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials .
Comparison with Similar Compounds
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-amine: This compound has a similar tricyclic structure but differs in the position of the chlorine atom and the presence of an amine group.
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound is similar but has an alcohol group instead of a ketone.
10-Amino-8-chloro-10,11-dihydrodibenzo[b,f]thiepin: This compound contains an amino group and has a different substitution pattern.
Uniqueness: 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it particularly useful in synthetic chemistry and medicinal research, where the ketone functionality can be exploited for further chemical modifications .
Properties
IUPAC Name |
10-chloro-6H-benzo[c][1]benzothiepin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYLWWAESIFOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)C3=CC=CC=C3S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
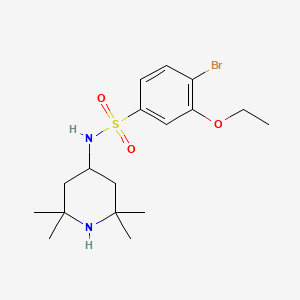
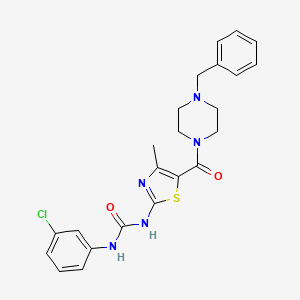
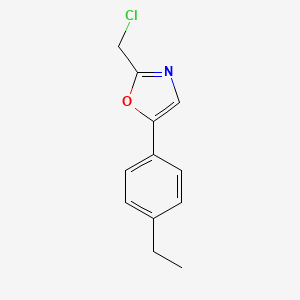
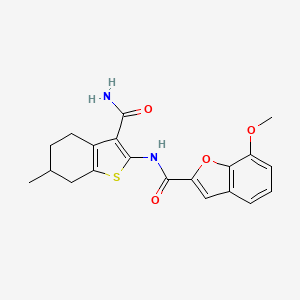

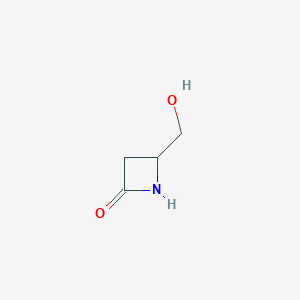
![3-[(3-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2538729.png)
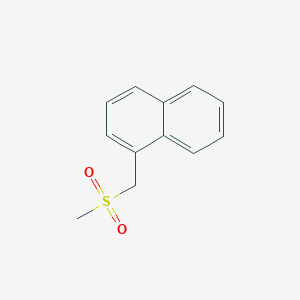
![1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2538732.png)
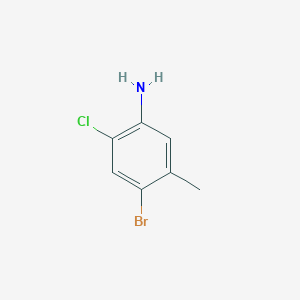
![2-chloro-1-[3-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2538734.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2538736.png)
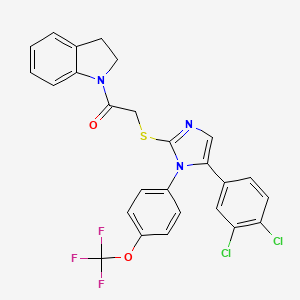
![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
